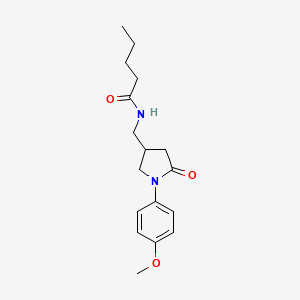

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide

Description

N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide is a synthetic compound featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and a pentanamide side chain.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-3-4-5-16(20)18-11-13-10-17(21)19(12-13)14-6-8-15(22-2)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSGLXFTKNKRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide typically involves multiple steps:

-

Formation of the Pyrrolidine Ring: : The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through the reaction of a 4-methoxyphenyl-substituted amine with a suitable carbonyl compound under acidic or basic conditions.

-

Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a 4-methoxyphenyl halide reacts with the pyrrolidine intermediate.

-

Attachment of the Pentanamide Chain: : The final step involves the acylation of the pyrrolidine intermediate with pentanoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

-

Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.

-

Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide has diverse applications in scientific research:

-

Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

-

Biology: : Investigated for its potential biological activity, including interactions with enzymes and receptors.

-

Medicine: : Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

-

Industry: : Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide exerts its effects involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

N-(4-Methoxyphenyl)pentanamide :

- Activity : Exhibits anthelmintic activity comparable to albendazole but with a slower onset (parasite immobilization at 48 h vs. 24 h for albendazole) .

- Cytotoxicity : Significantly lower toxicity in human (SH-SY5Y) and monkey (Vero) cell lines compared to albendazole .

- Drug-Likeness : High topological polar surface area (TPSA), favorable logP (~2.5), and predicted blood-brain barrier (BBB) penetration .

- Quinolinyl-pentanamides (e.g., 10b, 10d): Substituted with arylpiperazine groups (e.g., 4-methoxyphenyl or trifluoromethoxyphenyl) to modulate receptor affinity.

- Target Compound: The pyrrolidinone ring may enhance rigidity and hydrogen-bonding capacity compared to linear analogs like N-(4-methoxyphenyl)pentanamide. This could improve target binding but may reduce solubility.

Research Findings and Implications

- Antiparasitic Activity: N-(4-Methoxyphenyl)pentanamide demonstrates that simplification of complex scaffolds (e.g., albendazole) can retain activity while improving safety and manufacturability . The target compound’s pyrrolidinone moiety may further optimize pharmacokinetics.

- Structural Flexibility vs. Rigidity : Linear analogs (e.g., N-(4-methoxyphenyl)pentanamide) prioritize synthetic accessibility, while cyclic variants (e.g., the target compound) may enhance target engagement through conformational restriction.

- Unanswered Questions : The mechanism of action of N-(4-methoxyphenyl)pentanamide remains unclear, though it likely differs from albendazole’s β-tubulin inhibition . The target compound’s biological activity warrants empirical validation.

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide, also known by its CAS number 877640-10-3, is a compound of interest due to its potential biological activities. It features a pyrrolidine ring, which is known for various pharmacological properties, including analgesic and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is likely influenced by its structural components:

- Pyrrolidine Ring : This moiety is associated with various biological activities, including analgesic and anticonvulsant effects.

- Methoxyphenyl Group : The presence of the methoxy group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with target sites.

1. Antimicrobial Activity

Recent studies have indicated that derivatives containing pyrrolidine rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | E. coli | Weak |

These findings suggest that modifications around the pyrrolidine structure can enhance or diminish antibacterial efficacy.

2. Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| N-(4-Methoxyphenyl) derivative | AChE | 6.28 |

| Urease inhibitor derivative | Urease | 2.14 |

The inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.

3. Anticonvulsant Activity

Pyrrolidine derivatives have been explored for their anticonvulsant properties. For instance, compounds structurally related to this compound have shown binding affinity to specific brain receptors involved in seizure modulation.

Case Studies

Several studies have investigated the biological activity of pyrrolidine derivatives:

- Study on Antibacterial Effects : A series of synthesized compounds were evaluated for their antibacterial efficacy against multiple strains, revealing that certain modifications led to enhanced activity against resistant strains .

- Enzyme Inhibition Research : Research focused on the inhibition of urease demonstrated that specific substitutions on the pyrrolidine ring could significantly lower IC50 values compared to standard inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.